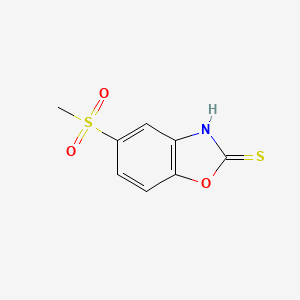
5-(Methylsulfonyl)-1,3-benzoxazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylsulfonyl)-1,3-benzoxazole-2-thiol is a heterocyclic compound that contains a benzoxazole ring substituted with a methylsulfonyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)-1,3-benzoxazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with methylsulfonyl chloride to form the intermediate 2-(methylsulfonyl)phenol. This intermediate is then reacted with carbon disulfide and a base to form the desired benzoxazole ring with a thiol group at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfonyl)-1,3-benzoxazole-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The methylsulfonyl group can be reduced to a methylthio group.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of methylthio derivatives.
Substitution: Formation of thioether derivatives.
Scientific Research Applications
5-(Methylsulfonyl)-1,3-benzoxazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential as an anti-inflammatory agent and its ability to modulate certain biological pathways.
Mechanism of Action
The mechanism of action of 5-(Methylsulfonyl)-1,3-benzoxazole-2-thiol involves its interaction with specific molecular targets. For example, its thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the compound can interact with enzymes involved in oxidative stress pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(Methylsulfonyl)-1,3-benzoxazole: Lacks the thiol group, which may reduce its reactivity in certain biological applications.
2-Mercaptobenzoxazole: Contains a thiol group but lacks the methylsulfonyl group, which may affect its solubility and stability.
5-(Methylthio)-1,3-benzoxazole: Contains a methylthio group instead of a methylsulfonyl group, which may alter its chemical reactivity.
Uniqueness
5-(Methylsulfonyl)-1,3-benzoxazole-2-thiol is unique due to the presence of both a methylsulfonyl group and a thiol group. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and the ability to form covalent bonds with biological molecules. These properties make it a valuable compound for various scientific research applications .
Properties
CAS No. |
93614-45-0 |
|---|---|
Molecular Formula |
C8H7NO3S2 |
Molecular Weight |
229.3 g/mol |
IUPAC Name |
5-methylsulfonyl-3H-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C8H7NO3S2/c1-14(10,11)5-2-3-7-6(4-5)9-8(13)12-7/h2-4H,1H3,(H,9,13) |
InChI Key |
YIUOCEAZIWPODI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)OC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenol](/img/structure/B14148236.png)
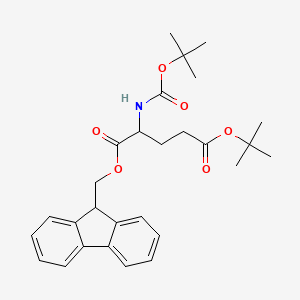
![N-[2-(1H-imidazol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B14148244.png)
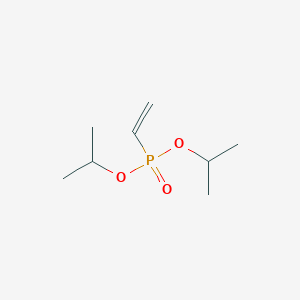
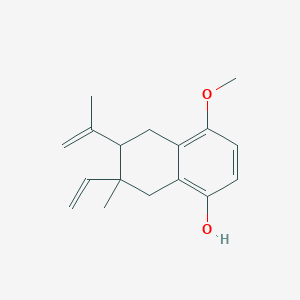
![N''-{4-[2-(Benzylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14148260.png)
![2-amino-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide](/img/structure/B14148265.png)
![N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(1-methylethyl)benzamide](/img/structure/B14148266.png)
![2-(3,4-dimethoxyphenyl)-5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14148281.png)
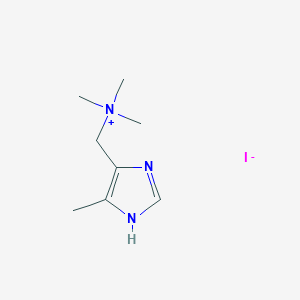
![2,2'-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol)](/img/structure/B14148290.png)
![1-[Bis(2-hydroxyethyl)amino]dodecan-2-ol](/img/structure/B14148292.png)
![5-{6-[(3-Chlorophenyl)amino]pyridazin-3-yl}-2-methylbenzenesulfonamide](/img/structure/B14148294.png)
![2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol](/img/structure/B14148299.png)
